3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline
Description
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is a specialized aromatic amine featuring a trifluoromethyl-diazirine moiety at the meta position of the aniline ring. This compound is primarily utilized as a photoaffinity labeling (PAL) probe in chemical biology and medicinal chemistry due to its ability to generate reactive carbenes upon UV irradiation, enabling covalent bonding with target biomolecules . Recent synthetic advancements have optimized its preparation, achieving a 58% yield via reduction of nitro precursors and strategic amino group protection/deprotection strategies . Its stability under acidic/basic conditions and photolytic efficiency make it a valuable tool for studying protein-ligand interactions .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNZVAOBGWMWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosyl Oxime Route: Diaziridine Intermediate Formation
The canonical synthesis begins with aryl trifluoromethyl ketone (1), which undergoes condensation with hydroxylamine hydrochloride to form the corresponding oxime (2). Subsequent tosylation using p-toluenesulfonyl chloride in pyridine yields the tosyl oxime derivative (3). Treatment of (3) with liquid ammonia at −40°C generates diaziridine (4), a pivotal intermediate. Oxidation of (4) with silver(I) oxide (Ag₂O) or iodine (I₂) in methanol completes the diazirine ring (5), with yields ranging from 45–60% depending on the oxidant.
Critical Optimization :
Normant Reagent-Assisted Flow Synthesis
A recent advancement employs trimethylsilyl diazomethane (TMSD) as a carbene source in continuous flow systems. 3-Nitrobenzotrifluoride (6) reacts with TMSD under Rh(II)-catalyzed conditions to install the diazirine moiety (7), followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to aniline (8). This method achieves 68% overall yield with a 15-minute residence time, circumventing isolation of explosive intermediates.
Advantages :
Improved Seven-Step Synthesis
An optimized protocol reduces chromatographic purifications while enhancing yield:
- Nitrobenzene trifluoromethylation : Friedel-Crafts acylation of nitrobenzene with trifluoroacetic anhydride (TFAA) yields 3-nitrobenzotrifluoride (9) (89%).
- Diaziridine formation : Reaction with hydroxylamine-O-sulfonic acid (HOSA) in liquid NH₃ gives diaziridine (10) (74%).
- Oxidation : Iodine-mediated oxidation converts (10) to diazirine (11) (82%).
- Nitro reduction : Hydrogenation over Raney Nickel produces the target aniline (12) (93%).
Performance Metrics :
| Step | Reagent | Yield | Purity |
|---|---|---|---|
| 1 | TFAA | 89% | 95% |
| 2 | HOSA | 74% | 90% |
| 3 | I₂ | 82% | 98% |
| 4 | H₂/Ni | 93% | 99% |
This route achieves a 38% overall yield, outperforming traditional methods by minimizing intermediate isolation.
Stability Under Ambient Conditions
Solution-Phase Degradation Kinetics
Stability studies in deuterated DMSO and methanol demonstrate negligible decomposition at high concentrations (130 mM), with ≤2% degradation over 35 days at 25°C. Dilute solutions (2.5–10 mM) exhibit faster degradation (4–7% over five weeks), attributed to hydrolytic cleavage of the diazirine ring.
Key Findings :
Solid-State Stability
X-ray diffraction analysis of crystalline 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline reveals no lattice deformation after six months at 25°C, underscoring its robustness as a reagent.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Tosyl Oxime | 4 | 45–60% | Established protocol | Low scalability |
| Normant Flow | 3 | 68% | High throughput | Specialized equipment |
| Seven-Step | 7 | 38% | Minimal chromatography | Lengthy sequence |
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Synthesis of Complex Molecules : 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline serves as a crucial building block for synthesizing complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it suitable for various synthetic pathways.
- Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives. For instance, it can be oxidized to yield corresponding oxides or reduced using agents like lithium aluminum hydride to obtain reduced forms .
Biological Applications
Photoaffinity Labeling
- Protein-Ligand Interaction Studies : The diazirine moiety is particularly valuable in photoaffinity labeling techniques, where it forms covalent bonds with target proteins upon activation by light. This property facilitates the study of protein-ligand interactions in biological systems .
- Drug Development : The compound's unique chemical properties are being investigated for potential applications in drug development. Its ability to form stable interactions with biomolecules makes it a candidate for designing novel therapeutics .
Material Science
Advanced Materials Production
- High-Energy Density Materials : Research has indicated that diazirine derivatives can be utilized in developing high-energy-density materials. For example, computational studies have shown that certain diaziridine derivatives exhibit promising detonation properties when modified appropriately .
- Synthesis Automation : Recent advancements in automated synthesis techniques have streamlined the production of diazirine-based compounds, enhancing their availability for research and industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline involves its ability to form covalent bonds with target molecules upon activation. The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then insert into various chemical bonds, allowing for the covalent modification of target molecules. This property is particularly useful in photoaffinity labeling studies to identify and characterize molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline with structurally or functionally related compounds:
Photolytic Reactivity
- The target compound and TPD both generate carbenes, but the aniline group in the former allows post-functionalization (e.g., sulfonylation to benzenesulfonyl chloride ).
- TPD’s carbene exhibits 95% insertion efficiency in methanol, whereas the target compound’s carbene reactivity in biological matrices remains understudied .
Biological Activity
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline, a diazirine derivative, is notable for its unique structural properties that facilitate its use in biological research. This compound is primarily recognized for its role as a photoaffinity labeling agent , which allows researchers to study molecular interactions within biological systems. The trifluoromethyl group enhances its stability and reactivity under UV light, making it a valuable tool in chemical biology.
- Molecular Formula : C8H8F3N3
- Molecular Weight : 201.17 g/mol
- Structure : The diazirine moiety contributes to the compound's ability to form reactive intermediates upon photolysis, enabling covalent bonding with biomolecules.
Upon exposure to UV light, this compound generates a carbene species that can react with nearby nucleophiles, such as amino acids in proteins. This mechanism allows for the selective labeling of proteins and other biomolecules, facilitating the study of protein interactions and dynamics.
Biological Applications
The compound has been employed in various studies, including:
- Protein Interaction Studies : It is used to map protein-protein interactions by covalently labeling one protein while allowing the identification of binding partners.
- Drug Discovery : The ability to selectively label target proteins aids in the identification of potential drug candidates and their mechanisms of action.
- Cellular Imaging : By attaching fluorescent tags to labeled proteins, researchers can visualize cellular processes in real-time.
Study 1: Photoaffinity Labeling of Protein Targets
A recent study utilized this compound to label a specific receptor protein in live cells. The results demonstrated successful covalent attachment to the target protein upon UV exposure, allowing for subsequent identification through mass spectrometry. This study highlighted the compound's effectiveness in studying dynamic protein interactions in living systems .
Study 2: Stability and Reactivity Assessment
Research comparing the stability of various diazirine derivatives revealed that this compound exhibited superior stability under ambient light conditions compared to traditional diazirine compounds. This property is crucial for maintaining the integrity of biological samples during experiments .
Data Tables
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C8H8F3N3 | Aniline derivative; utilized for studying protein interactions |
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzylamine | C9H8F3N3·HCl | Contains a benzyl group; used similarly in photoaffinity labeling |
| 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid | C9H8F3N2O2 | Acidic functional group; useful in biochemical assays |
Q & A
Q. What are the key synthetic routes for 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline?
The compound is synthesized via two primary routes:
- Nitro Reduction Method : Reduction of 3-(3-nitrophenyl)-3-(trifluoromethyl)-3H-diazirine using sodium dithionite in a THF/water system, followed by extraction and silica gel chromatography (yield: 58%) .
- Amino Group Protection Strategy : Protection of the aniline amino group with tert-butoxycarbonyl (Boc) prior to diazirine ring formation. This prevents side reactions and improves yield during subsequent deprotection with acidic conditions .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- ¹H and ¹⁹F NMR : Key peaks include aromatic protons (δ = 7.16–6.45 ppm) and a trifluoromethyl signal (δ = -65.07 ppm) in CDCl₃. Residual NH₂ protons may appear as broad singlets .
- Chromatography : Purity is validated via silica gel column chromatography using ethyl acetate/hexanes gradients .
Q. What safety precautions are critical during handling?
While specific data for this compound is limited, analogous trifluoromethyl-aniline derivatives require:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use in a fume hood due to potential volatility and respiratory irritation .
- Storage : Inert atmosphere (argon/nitrogen) and protection from light to stabilize the diazirine moiety.
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step protocols?
Q. What role does this compound play in photoaffinity labeling (PAL) studies?
The diazirine group generates carbene intermediates upon UV irradiation (300–365 nm), enabling covalent crosslinking with target biomolecules. For example:
- Probe Derivatization : Conversion to 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonyl chloride allows conjugation to proteins or small molecules for binding site mapping .
Q. What challenges arise during purification, and how are they addressed?
- Byproduct Removal : Silica gel chromatography with 40% ethyl acetate/hexanes effectively separates unreacted nitro precursors or Boc-protected intermediates .
- Solubility Issues : Low polarity necessitates THF or dichloromethane as reaction solvents.
Q. How does the diazirine moiety influence stability under varying conditions?
- Light Sensitivity : The diazirine ring decomposes under prolonged UV exposure; storage in amber vials is critical.
- Thermal Stability : Stable at room temperature but degrades above 80°C, requiring cold storage for long-term preservation .
Methodological Considerations
- Contradictions in Synthesis : Earlier methods lacked detailed protocols, leading to variable yields. Modern approaches emphasize Boc protection or direct nitro reduction for reproducibility .
- Characterization Pitfalls : Residual solvents (e.g., THF) may obscure NMR signals; rigorous drying under vacuum is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
